molecular formula C8H4Br6 B1280883 1,2-Dibromo-4,5-bis(dibromomethyl)benzene CAS No. 13209-20-6

1,2-Dibromo-4,5-bis(dibromomethyl)benzene

Cat. No. B1280883
CAS RN: 13209-20-6
M. Wt: 579.5 g/mol
InChI Key: QPLVNMIEWOGDBY-UHFFFAOYSA-N
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Description

1,2-Dibromo-4,5-bis(dibromomethyl)benzene is a brominated benzene derivative with four bromine atoms attached to the benzene ring. This compound is not directly discussed in the provided papers, but its structural analogs and related brominated compounds are mentioned, which can provide insights into its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves halogenation reactions. For instance, the synthesis of 1,2-bis(trimethylsilyl)benzenes, which are precursors to various functionalized benzene derivatives, can be achieved through Diels-Alder cycloaddition or C-H activation reactions . Similarly, 1,2-bis(dibromomethyl)benzene could potentially be synthesized through analogous strategies, such as halogenation of methyl groups attached to a benzene ring.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be complex and is often determined using X-ray crystallography. For example, the structure of 1,2-bis(pentaphenylphenyl)benzene was elucidated using this technique, revealing a C2-symmetric conformation . The molecular structure of this compound would likely show a high degree of symmetry as well, with the bromine atoms contributing to the overall electron density and molecular geometry.

Chemical Reactions Analysis

Brominated benzene derivatives are reactive and can participate in various chemical reactions. For example, the bromo derivative of 1,2-bis(trimethylsilyl)benzene undergoes Suzuki reactions with phenylboronic acids . The presence of multiple bromine atoms in this compound suggests that it could be a versatile reagent in cross-coupling reactions, similar to other polybrominated compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by the presence of bromine atoms. These compounds typically have higher molecular weights and densities compared to their non-brominated counterparts. The bromine atoms also affect the compound's reactivity, making them suitable for use in organometallic synthesis . The properties of this compound would be expected to include high density and reactivity due to the presence of the four bromine atoms.

Scientific Research Applications

Crystal Structure and Packing Patterns

1,2-Dibromo-4,5-bis(dibromomethyl)benzene and related compounds exhibit specific packing patterns in their crystal structures, dominated by bromine-bromine contacts and C-H...Br hydrogen bonds. These interactions are significant in understanding the properties and reactivity of such compounds (Kuś, Jones, Kusz, & Książek, 2023).

Synthesis of Efficient Benzyne Precursors

This compound is key in synthesizing benzyne precursors and luminescent π-conjugated materials. It offers advantages in reaction conditions and avoids carcinogenic solvents, indicating its importance in safer and more efficient chemical syntheses (Lorbach, Reus, Bolte, Lerner, & Wagner, 2010).

Role in Reaction Mechanisms

In certain reactions, this compound requires specific reagents like potassium iodide to proceed, producing significant yields. This indicates its role in specialized chemical reaction mechanisms and the importance of understanding its reactivity (陈丽媛, 陈晓健, 张琦松, & 沈永嘉, 2014).

Photovoltaic Applications

This compound contributes to the development of new materials for photovoltaic applications. Its reactions with fullerene create novel macromolecules, potentially enhancing the efficiency of solar energy technologies (Hiorns, Cloutet, Ibarboure, Vignau, Lemaître, Guillerez, Absalon, & Cramail, 2009).

properties

IUPAC Name

1,2-dibromo-4,5-bis(dibromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLVNMIEWOGDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)C(Br)Br)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479652
Record name 1,2-Dibromo-4,5-bis(dibromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13209-20-6
Record name 1,2-Dibromo-4,5-bis(dibromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha,alpha,alpha',alpha',4,5-Hexabromo-o-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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